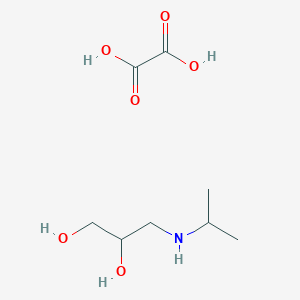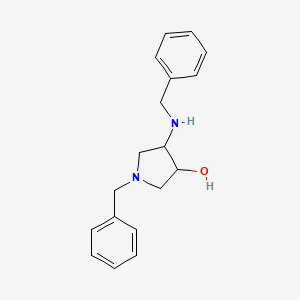
2-O-beta-D-mannopyranosyl-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(b-D-Mannopyranosyl)-D-mannopyranose: is a disaccharide composed of two mannose units Mannose is a type of sugar that is a constituent of many polysaccharides and glycoproteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves glycosylation reactions. One common method is the Koenigs-Knorr reaction, which involves the condensation of a glycosyl donor (such as a mannopyranosyl bromide) with a glycosyl acceptor (such as a mannopyranose) in the presence of a catalyst like silver carbonate . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of uronic acids.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the acetylation of hydroxyl groups to form acetates.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid (HIO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Polyols.
Substitution: Acetylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, this compound is used to study the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling. It is also used in the development of glycan-based therapeutics.
Medicine: In medicine, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is investigated for its potential in drug delivery systems and as a component of vaccines. Its role in modulating immune responses is also a subject of research.
Industry: In the industrial sector, this compound is used in the production of biodegradable materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The compound’s ability to form hydrogen bonds and its structural compatibility with biological molecules are key factors in its activity.
Comparación Con Compuestos Similares
Mannosylerythritol Lipids (MELs): These are glycolipids composed of mannose and erythritol units. .
Polyprenyl-Phospho-Mannose: This compound consists of a mannose unit linked to a polyprenyl chain via a phosphate group.
Uniqueness: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage and its ability to participate in a wide range of chemical reactions. Its structural properties make it a valuable tool in the synthesis of complex carbohydrates and in the study of glycosylation processes.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-FZFXURTHSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















